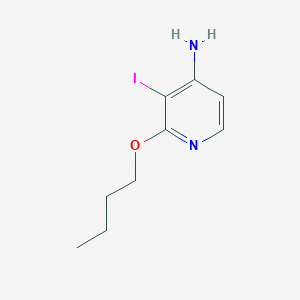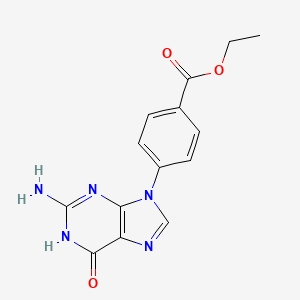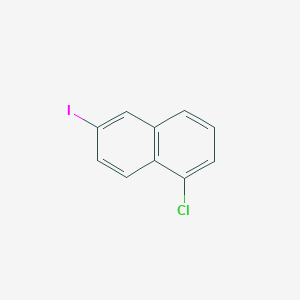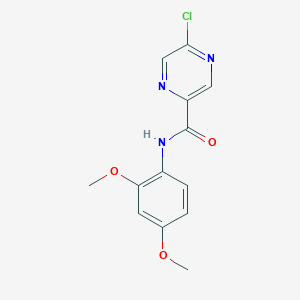![molecular formula C14H11BrO2 B11834891 8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)
8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-metil-2,3-dihidro-1H-benzo[f]cromen-1-ona es un compuesto orgánico sintético que pertenece a la clase de las cromenonas. Las cromenonas son conocidas por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Bromo-2-metil-2,3-dihidro-1H-benzo[f]cromen-1-ona generalmente implica la bromación de 2-metil-2,3-dihidro-1H-benzo[f]cromen-1-ona. La reacción se lleva a cabo utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) en presencia de un solvente como diclorometano. Las condiciones de reacción a menudo incluyen el mantenimiento de una baja temperatura para controlar la velocidad de reacción y prevenir reacciones secundarias.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores de flujo continuo para garantizar la calidad y el rendimiento del producto consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
8-Bromo-2-metil-2,3-dihidro-1H-benzo[f]cromen-1-ona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el sustituyente bromo en un átomo de hidrógeno, produciendo 2-metil-2,3-dihidro-1H-benzo[f]cromen-1-ona.
Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, para formar varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleófila a menudo utilizan reactivos como azida de sodio (NaN3) o tiourea (NH2CSNH2).
Principales productos formados
Oxidación: Formación de quinonas.
Reducción: Formación de 2-metil-2,3-dihidro-1H-benzo[f]cromen-1-ona.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
8-Bromo-2-metil-2,3-dihidro-1H-benzo[f]cromen-1-ona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 8-Bromo-2-metil-2,3-dihidro-1H-benzo[f]cromen-1-ona implica su interacción con objetivos moleculares específicos. El sustituyente bromo puede participar en enlaces halógenos, influenciando la afinidad de unión del compuesto a varias enzimas y receptores. Esta interacción puede modular las vías biológicas, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
2-Metil-2,3-dihidro-1H-benzo[f]cromen-1-ona: Carece del sustituyente bromo, lo que resulta en diferente reactividad química y actividad biológica.
8-Cloro-2-metil-2,3-dihidro-1H-benzo[f]cromen-1-ona: Estructura similar pero con un sustituyente cloro, lo que puede conducir a diferentes afinidades de unión y efectos biológicos.
8-Fluoro-2-metil-2,3-dihidro-1H-benzo[f]cromen-1-ona: Contiene un sustituyente flúor, afectando sus propiedades químicas e interacciones.
Unicidad
8-Bromo-2-metil-2,3-dihidro-1H-benzo[f]cromen-1-ona es único debido a la presencia del átomo de bromo, que puede influir significativamente en su reactividad química e interacciones biológicas. El sustituyente bromo puede mejorar la afinidad de unión del compuesto a ciertos objetivos moleculares, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C14H11BrO2 |
|---|---|
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
8-bromo-2-methyl-2,3-dihydrobenzo[f]chromen-1-one |
InChI |
InChI=1S/C14H11BrO2/c1-8-7-17-12-5-2-9-6-10(15)3-4-11(9)13(12)14(8)16/h2-6,8H,7H2,1H3 |
Clave InChI |
GFGHGDFGWNVGCG-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C(C1=O)C3=C(C=C2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)



![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)

![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)

![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)
![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)

